molecular formula C16H15N3O3S B15196247 N-(7-Methoxy-5-quinoxalinyl)-4-methylbenzenesulfonamide CAS No. 7403-18-1

N-(7-Methoxy-5-quinoxalinyl)-4-methylbenzenesulfonamide

Cat. No.: B15196247
CAS No.: 7403-18-1
M. Wt: 329.4 g/mol
InChI Key: VSLTWIBKZONEPS-UHFFFAOYSA-N
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Description

N-(7-Methoxy-5-quinoxalinyl)-4-methylbenzenesulfonamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoxaline ring substituted with a methoxy group at the 7th position and a sulfonamide group attached to a 4-methylbenzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Methoxy-5-quinoxalinyl)-4-methylbenzenesulfonamide typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Sulfonamide Formation: The final step involves the reaction of the methoxylated quinoxaline with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(7-Methoxy-5-quinoxalinyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of various substituted sulfonamide derivatives.

Scientific Research Applications

N-(7-Methoxy-5-quinoxalinyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(7-Methoxy-5-quinoxalinyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-Methoxy-5-quinoxalinyl)-4-methylbenzenesulfonamide
  • N-(7-Methoxy-5-quinoxalinyl)-4-chlorobenzenesulfonamide
  • N-(7-Methoxy-5-quinoxalinyl)-4-nitrobenzenesulfonamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the sulfonamide linkage contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

7403-18-1

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

N-(7-methoxyquinoxalin-5-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H15N3O3S/c1-11-3-5-13(6-4-11)23(20,21)19-15-10-12(22-2)9-14-16(15)18-8-7-17-14/h3-10,19H,1-2H3

InChI Key

VSLTWIBKZONEPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC3=NC=CN=C23)OC

Origin of Product

United States

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